(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic thiazolidinone derivative featuring a pyrazole core substituted with isobutoxyphenyl and phenyl groups. Its structure includes a conjugated methylene bridge between the pyrazole and thiazolidinone moieties, with a 1-phenylethyl substituent at position 3 of the thiazolidinone ring . The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Synthesis protocols for analogous pyrazole-thiazolidinone hybrids often involve condensation reactions under inert conditions, as seen in the preparation of related (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolones using lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) . The compound’s structural complexity necessitates advanced characterization techniques, such as single-crystal X-ray diffraction (SC-XRD) refined via SHELXL and visualization using ORTEP-3 .
Properties
CAS No. |
624724-29-4 |
|---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-14-24(15-17-27)29-25(19-33(32-29)26-12-8-5-9-13-26)18-28-30(35)34(31(37)38-28)22(3)23-10-6-4-7-11-23/h4-19,21-22H,20H2,1-3H3/b28-18- |
InChI Key |
GBQFUXKNDRBCLK-VEILYXNESA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Pyrazole Intermediate
The stepwise approach begins with the preparation of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate. This aldehyde undergoes Knoevenagel condensation with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one to form the exocyclic methylene group (Z-configuration).
Reaction Conditions:
Multicomponent One-Pot Synthesis
A streamlined method involves reacting 4-isobutoxyphenylhydrazine, phenylacetylene, and 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of mercaptoacetic acid. This approach minimizes isolation steps and improves atom economy.
Key Steps:
-
Hydrazine-Alkyne Cyclization: Forms the pyrazole core.
-
Thiazolidinone Coupling: Mercaptoacetic acid facilitates cyclocondensation, introducing the thioxo group.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 80–90°C |
| Solvent | Ethanol/water (4:1) |
| Yield | 62–68% |
Mechanistic Insights and Stereochemical Control
The Z-configuration of the exocyclic double bond is critical for biological activity. Density functional theory (DFT) studies suggest that steric hindrance from the 1-phenylethyl and isobutoxyphenyl groups favors the Z-isomer during Knoevenagel condensation. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time to 2 hours while maintaining >95% stereoselectivity.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or flash chromatography. Characterization data from Sigma-Aldrich and VulcanChem include:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, pyrazole-H), 7.45–7.32 (m, 10H, aromatic-H), 4.21 (q, 1H, -CH(CH₃)Ph), 3.89 (s, 2H, -SCH₂), 2.68 (d, 2H, isobutoxy-CH₂).
Chromatographic Purity:
Challenges and Optimization
Key Issues:
-
Low solubility of intermediates in polar solvents.
-
Epimerization at the thiazolidinone C3 position under acidic conditions.
Solutions:
-
Solvent System: Switching to THF/DMF (1:1) improves intermediate solubility.
-
Mild Bases: Using triethylamine instead of piperidine suppresses epimerization.
Scalability and Industrial Feasibility
Kilogram-scale synthesis (patent US20160297791A1) employs continuous flow reactors to enhance reproducibility:
-
Residence Time: 15 minutes
-
Throughput: 120 g/hour
-
Purity: 99.5%
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (-S-) and carbonyl (-C=O) groups in the thiazolidinone ring facilitate nucleophilic attacks, enabling substitutions at specific positions.
-
Thioxo group reactivity :
The sulfur atom in the thioxo group undergoes nucleophilic substitution with alkyl halides or aryl halides. For example, reactions with methyl iodide or benzyl bromide yield S-alkylated or S-arylated derivatives . -
Carbonyl group reactivity :
The 4-oxo group participates in condensation reactions with hydrazines or amines to form hydrazones or imines .
Cycloaddition Reactions
The conjugated system of the methylene group (C=CH) and pyrazole moiety allows for [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered heterocyclic adducts.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Reflux in toluene, 6 h | Fused bicyclic adduct | 78% | |
| Acrylonitrile | Microwave, 120°C, 30 min | Nitrile-substituted adduct | 65% |
Oxidation and Reduction
-
Oxidation :
\text{Thioxo Sulfonyl}\quad (\text{H}_2\text{O}_2,\text{AcOH},50°C,2h})
The thioxo group (-S-) oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . -
Reduction :
The exocyclic methylene group (C=CH) undergoes hydrogenation with palladium on carbon (Pd/C) to yield saturated analogs .
a) Pyrazole Ring Functionalization
The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4-position due to its electron-deficient nature .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-pyrazole derivative |
| Sulfonation | SO₃/H₂SO₄ | 60°C, 4 h | 4-Sulfo-pyrazole derivative |
b) Thiazolidinone Ring Opening
Under basic conditions (e.g., NaOH), the thiazolidinone ring hydrolyzes to form a mercaptoacetic acid derivative .
Biological Interactions
The compound interacts with biological targets through non-covalent interactions:
-
Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the thioxo group.
-
Receptor modulation : The pyrazole and isobutoxyphenyl groups interact with hydrophobic pockets in cancer-related kinases .
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the methylene bridge, forming pyrazole and thiazolidinone fragments .
-
Thermal stability : Decomposes at >200°C, releasing SO₂ and CO₂.
Key Research Findings
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated a series of thiazolidinones for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that the synthesized compounds exhibited inhibition percentages ranging from 53.84% to 91.66% against these pathogens, with certain derivatives approaching the efficacy of standard antibiotics like Ampicillin .
| Compound Name | Inhibition % (E. coli) | Inhibition % (S. aureus) |
|---|---|---|
| Compound A | 88.46 | 91.66 |
| Compound B | 81.8 | 85.0 |
| Compound C | 53.84 | 60.0 |
Anticancer Properties
Thiazolidinone derivatives are also being explored for their potential as anticancer agents. The compound has been noted for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
Recent research highlighted that thiazolidinone derivatives can inhibit multiple kinases involved in cancer progression, including c-Met and Src kinases. For instance, one derivative demonstrated an IC50 value of 0.54 µM against MCF-7 breast cancer cells, indicating potent cytotoxic activity .
| Compound Name | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | MCF-7 | 0.54 |
| Compound E | HepG2 | 0.24 |
| Compound F | A549 | 0.041 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazolidinones has revealed that specific substituents on the phenyl and pyrazole rings significantly influence their biological activity. Modifications can enhance potency and selectivity against target enzymes or receptors.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of signal transduction or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Planarity and Crystallinity
- Compound A: (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Key Differences: Replaces the thiazolidinone ring with a pyrazolone system and introduces a thiomethylphenyl group. Structural Impact: Enhanced planarity due to the absence of the bulky 1-phenylethyl group, leading to improved π-π stacking in crystals . Synthesis Yield: 72–78% via modified Dorofeeva methods .
- Compound B: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Key Differences: Fluorophenyl and triazole substituents instead of isobutoxyphenyl and thioxo-thiazolidinone. Structural Impact: Reduced solubility in polar solvents due to fluorinated aryl groups; triclinic P 1 symmetry with two independent molecules per asymmetric unit . Crystallinity: Crystallizes from dimethylformamide (DMF) with high reproducibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallographic Behavior : The target compound’s structural analogs (e.g., Compounds B and D) exhibit distinct packing motifs influenced by substituents. Fluorinated derivatives (Compound B) favor tighter π-stacking, while hydroxylated systems (Compound D) form hydrogen-bonded networks .
- Bioactivity : The 1-phenylethyl group in the target compound confers moderate antimicrobial activity, but substitutions like 3-methoxypropyl (Compound C) significantly enhance potency, suggesting structure-activity relationships (SARs) centered on side-chain hydrophobicity .
- Synthetic Challenges: Low yields (~60–70%) for thiazolidinone derivatives highlight steric hindrance from bulky substituents during cyclization steps .
Biological Activity
The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiazolidinone ring with various substituents that influence its biological activity. The thiazolidinone scaffold is crucial for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that modifications at the 2 and 4 positions of the thiazolidinone ring could enhance anticancer activity through increased apoptosis in cancer cells .
Antidiabetic Activity
Thiazolidinones are well-known for their antidiabetic properties, primarily acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism helps regulate glucose metabolism and insulin sensitivity. Compounds structurally related to the one have demonstrated promising results in lowering blood glucose levels in diabetic models .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are also notable. Recent literature reviews have reported that various derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The compound's structure allows for interaction with microbial enzymes, inhibiting their growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is essential for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can significantly alter the bioactivity. For example, the isobutoxy group enhances lipophilicity, potentially improving membrane permeability .
- Positioning of Functional Groups : Variations in the positioning of functional groups on the thiazolidinone ring can lead to different biological outcomes. For instance, compounds with bulky substituents at specific positions have shown enhanced anticancer properties .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazolidinone derivatives against breast cancer cell lines. The most effective compound exhibited an IC50 value of 0.54 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on thiazolidinone scaffolds.
Case Study 2: Antidiabetic Activity
In a diabetic rat model, a derivative of thiazolidinone was administered over four weeks, resulting in a marked reduction in fasting blood glucose levels by approximately 30%. This effect was attributed to enhanced insulin sensitivity mediated by PPARγ activation .
Q & A
Q. What are the optimal synthetic conditions for preparing (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis typically involves a multi-step condensation and cyclization process. Key steps include:
- Reaction Setup: Mixing 3-(4-hydroxyphenyl)thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–4 hours) .
- Cyclization: Formation of the thiazolidinone ring via Schiff base intermediates, requiring precise stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde derivatives) .
- Recrystallization: Purification using DMF-ethanol or DMF-acetic acid mixtures to isolate the Z-isomer .
Critical Parameters: Temperature control (reflux at 80–100°C) and solvent polarity significantly influence yield (60–75%) and isomer selectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies thioxo (C=S) stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹) .
- NMR: ¹H NMR reveals stereochemistry (Z-configuration) via coupling constants (e.g., olefinic protons at δ 6.8–7.5 ppm with J = 10–12 Hz) . ¹³C NMR confirms the thiazolidinone ring (C=O at ~170 ppm) .
- XRD: Single-crystal X-ray diffraction (using SHELX or ORTEP-3) resolves absolute configuration and intramolecular hydrogen bonding .
Q. How can computational tools like Multiwfn assist in analyzing electronic properties?
Methodological Answer:
- Electrostatic Potential (ESP): Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic regions, critical for predicting reactivity with biological targets .
- Orbital Composition: Analysis of frontier molecular orbitals (HOMO-LUMO) quantifies charge transfer efficiency (e.g., ΔE ≈ 3–4 eV for thiazolidinones) .
- Topological Analysis: Atom-in-molecule (AIM) metrics evaluate bond critical points, confirming tautomeric stability (e.g., enol-keto equilibria) .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?
Methodological Answer:
- Variable-Temperature NMR: Detects dynamic processes (e.g., tautomerism) causing discrepancies between solution (NMR) and solid-state (XRD) data .
- DFT Optimization: Geometry optimization (using B3LYP/6-31G*) aligns computational models with experimental XRD bond lengths (±0.02 Å tolerance) .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing anomalies .
Q. What experimental design strategies optimize reaction yields for analogs with modified aryl groups?
Methodological Answer:
- DoE (Design of Experiments): Systematic variation of substituents (e.g., 4-isobutoxyphenyl vs. 4-methoxyphenyl) using Taguchi or response surface methodology .
- Flow Chemistry: Continuous-flow reactors improve reproducibility for air-sensitive intermediates (e.g., diazomethane derivatives) .
- High-Throughput Screening: Parallel synthesis of 10–20 analogs with automated LC-MS monitoring identifies optimal substituents for bioactivity .
Q. How can the mechanism of thiazolidinone ring formation be validated?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation (e.g., Schiff bases) via in situ FT-IR or Raman spectroscopy .
- Isotopic Labeling: ¹³C-labeled chloroacetic acid tracks carbon incorporation into the thiazolidinone ring via GC-MS .
- DFT Transition-State Modeling: Identifies rate-limiting steps (e.g., cyclization energy barriers ~25–30 kcal/mol) .
Q. What strategies address low solubility in biological assays?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
